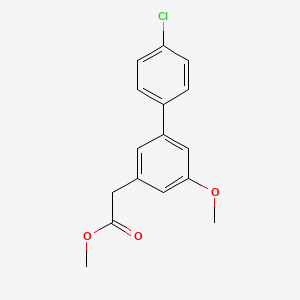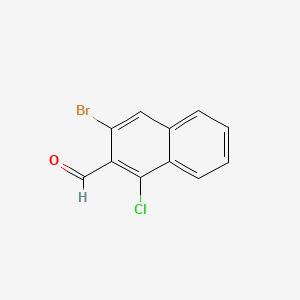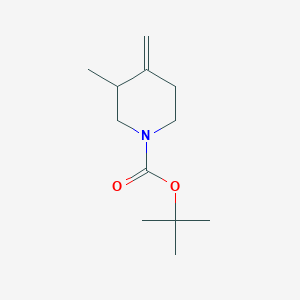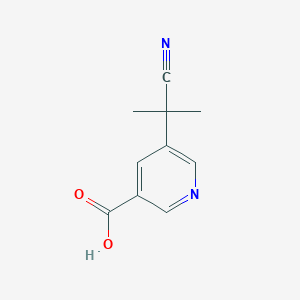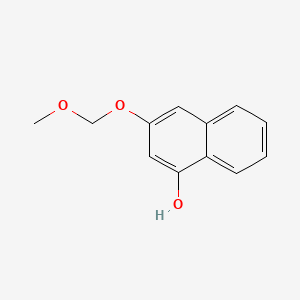
2,3-Dihydro-1-benzothiophene-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzothiophene-7-carbaldehyde is a heterocyclic compound that contains a benzothiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thienannulation reaction, where naphthalene-1,2-dione reacts with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., Lewis acids) are used for substitution reactions.
Major Products
Oxidation: 2,3-Dihydro-1-benzothiophene-7-carboxylic acid.
Reduction: 2,3-Dihydro-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1-benzothiophene-7-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydro-1-benzofuran-7-carbaldehyde: Similar structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the aldehyde functional group.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
The uniqueness of this compound lies in its specific combination of the benzothiophene ring and the aldehyde functional group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8OS |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 |
InChI-Schlüssel |
CYOGOUIOPPJJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C1C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



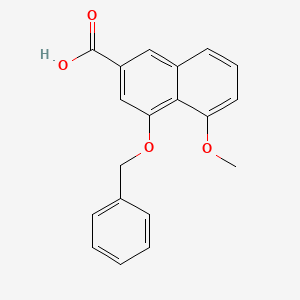
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)

